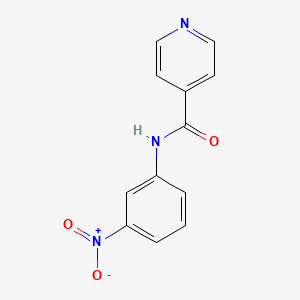

N-(3-nitrophenyl)isonicotinamide

Description

Properties

IUPAC Name |

N-(3-nitrophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12(9-4-6-13-7-5-9)14-10-2-1-3-11(8-10)15(17)18/h1-8H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHUFUKQFXAKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3 Nitrophenyl Isonicotinamide

Established Synthetic Pathways

The synthesis of N-(3-nitrophenyl)isonicotinamide is primarily achieved through the formation of an amide bond between isonicotinic acid or its derivatives and 3-nitroaniline (B104315). Several methods have been established to facilitate this transformation, each with its own set of advantages and applications.

Amide Bond Formation via Coupling Reactions

The most common and direct method for synthesizing this compound is through the coupling of a carboxylic acid and an amine. This typically involves the activation of the carboxylic acid group of isonicotinic acid to make it more susceptible to nucleophilic attack by the amino group of 3-nitroaniline.

One established approach is the conversion of isonicotinic acid to its more reactive acyl chloride derivative, isonicotinoyl chloride. mdpi.comderpharmachemica.com This is often achieved by treating isonicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting isonicotinoyl chloride is then reacted with 3-nitroaniline in the presence of a base to neutralize the hydrogen chloride byproduct, yielding the desired this compound. mdpi.com

Alternatively, various coupling reagents can be employed to facilitate the direct amide bond formation without the need to isolate the acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are effective in promoting the condensation of isonicotinic acid and 3-nitroaniline. These methods are widely used in peptide synthesis and can be adapted for the synthesis of this amide. thieme.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

More advanced palladium- and copper-mediated N-arylation reactions have also been developed for the formation of C(aryl)-N bonds in amides, offering alternative strategies for constructing compounds like this compound. thieme.com

Microwave-Assisted Synthesis Approaches

To enhance reaction rates, improve yields, and promote greener chemical processes, microwave-assisted organic synthesis has emerged as a valuable tool. sphinxsai.com The application of microwave irradiation can significantly shorten reaction times for the synthesis of isonicotinamide (B137802) derivatives compared to conventional heating methods. researchgate.net

In the context of synthesizing this compound, a mixture of isonicotinic acid and 3-nitroaniline in a suitable solvent, potentially with a catalytic amount of acid or a coupling agent, can be subjected to microwave irradiation. The high energy and efficient heating provided by microwaves can drive the dehydration reaction to completion in a matter of minutes, as opposed to the hours often required for conventional heating. researchgate.netresearchgate.net This rapid and efficient heating can lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. sphinxsai.commdpi.com Studies on related nicotinamide (B372718) and isonicotinamide derivatives have demonstrated the successful use of microwave-assisted synthesis, suggesting its applicability for the title compound. researchgate.netresearchgate.net

Denitrogenative Synthesis Routes

A more recent and innovative approach to the synthesis of pyridine (B92270) carboxamides involves a denitrogenative strategy. rsc.org This method utilizes pyridine carbohydrazides, such as isonicotinohydrazide (isoniazid), as starting materials. rsc.org The core of this methodology is the in-situ generation of an isonicotinoyl radical through a tert-butyl hydroperoxide (TBHP)-mediated denitrogenation of the carbohydrazide. rsc.org

This reactive acyl radical can then be coupled with a suitable amine, in this case, 3-nitroaniline, to form the desired amide bond. rsc.org A significant advantage of this synthetic route is the use of mild, metal-free reaction conditions, with water often being a viable solvent. rsc.org This approach demonstrates excellent functional group tolerance, making it a versatile and environmentally friendly alternative to traditional methods. rsc.org

Functionalization and Structural Modification Strategies

Once this compound is synthesized, its structure can be further modified to create a library of derivatives with potentially new chemical and biological properties. The two primary sites for functionalization are the nitro group on the phenyl ring and the nitrogen atom of the amide linkage.

Reduction of the Nitro Group to Amino Derivatives

The nitro group of this compound is readily susceptible to chemical reduction, providing a key entry point to a variety of amino derivatives. The reduction of aromatic nitro compounds is a well-established and versatile transformation in organic synthesis. wikipedia.org

A common and effective method for this reduction is catalytic hydrogenation. commonorganicchemistry.com This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com This method is generally clean and high-yielding.

Alternatively, the reduction can be achieved using metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid or acetic acid. wikipedia.orgcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild and selective reagent for the reduction of nitro groups in the presence of other reducible functional groups. commonorganicchemistry.com For substrates that are sensitive to acidic conditions or catalytic hydrogenation, sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used. wikipedia.org

The resulting N-(3-aminophenyl)isonicotinamide is a versatile intermediate. The newly formed amino group can undergo a wide range of subsequent reactions, such as diazotization followed by Sandmeyer reactions, acylation to form new amides, or alkylation to produce secondary or tertiary amines, thus allowing for extensive diversification of the original scaffold.

Alkylation and Acylation at Amide Nitrogen

The nitrogen atom of the amide bond in this compound can also be a site for functionalization, although it is generally less reactive than the amino group of the reduced derivative. Alkylation or acylation at this position can lead to N-substituted derivatives with altered steric and electronic properties.

Alkylation of the amide nitrogen typically requires a strong base to deprotonate the N-H bond, forming an amidate anion. This anion can then react with an alkylating agent, such as an alkyl halide, to introduce an alkyl group. researchgate.net The choice of base and reaction conditions is crucial to avoid side reactions, such as O-alkylation of the amide. researchgate.net

Acylation of the amide nitrogen can be achieved by reacting this compound with an acyl chloride or anhydride (B1165640) under appropriate conditions. This reaction leads to the formation of an imide derivative.

It is important to note that the pyridine nitrogen in the isonicotinamide moiety is also a potential site for alkylation, leading to the formation of quaternary pyridinium (B92312) salts. researchgate.net This reaction, known as the Menshutkin reaction, typically occurs when treating with an alkyl halide. researchgate.net The reactivity of the amide nitrogen versus the pyridine nitrogen towards alkylating agents would depend on the specific reaction conditions and the nature of the electrophile.

Derivatization of the Pyridine and Phenyl Moieties

The chemical scaffold of this compound offers multiple sites for structural modification, primarily on the pyridine and the nitrophenyl rings. These derivatizations are pursued to explore and modify the compound's physicochemical properties and biological activities.

Modifications to the pyridine ring often involve the introduction of various substituents. For instance, chloro groups can be added, as seen in the synthesis of 2-chloro-N-(3-nitrophenyl)nicotinamide. nih.gov Further derivatization can be achieved by creating analogs with different substitution patterns on the pyridine ring, such as the synthesis of 5,6-dichloro-N-(thiophen-2-yl) nicotinamide derivatives, which, while not a direct derivatization of the title compound, follows a similar synthetic strategy of acylating an amine with a substituted nicotinoyl chloride. mdpi.com This suggests that similar halogenations or other substitutions could be applied to the pyridine moiety of this compound.

The phenyl moiety is also a key target for derivatization, particularly the nitro group. The nitro group can be reduced to an amine, which then serves as a handle for a wide array of subsequent chemical transformations. This amino group can be acylated, alkylated, or used as a component in the formation of new heterocyclic rings. While direct examples for this compound are not extensively detailed in the provided literature, the synthesis of related nicotinamide derivatives, such as those with a diarylamine scaffold, involves the reaction of a nitro-substituted aromatic compound with an aniline (B41778) derivative, followed by reduction of the nitro group to an amine. nih.gov This amine then undergoes acylation with a nicotinic acid derivative. nih.gov This general strategy highlights a viable pathway for modifying the phenyl portion of this compound.

Another approach involves modifying the amide linker itself. For example, thiourea (B124793) derivatives can be synthesized. A relevant synthesis involves reacting nicotinoylthioisocyanate with meta-nitroaniline in dimethylformamide to produce 1-nicotinoyl-3-(m-nitrophenyl)-thiourea. e3s-conferences.org This indicates that the core amide bond can be replaced with a thiourea linkage, representing a significant structural modification.

Table 1: Examples of Derivatization Reactions on Related Nicotinamide Scaffolds

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Nicotinoyl chloride, p-aminoacetophenone | Methanol, ice cold, then reflux | N-(4-Acetyl-phenyl)-nicotinamide | derpharmachemica.com |

| Nicotinoylthioisocyanate, meta-nitroaniline | Dimethylformamide, 40-45°C then 80°C for 4h | 1-nicotinoyl-3-(m-nitrophenyl)-thiourea | e3s-conferences.org |

| 2-chloro-nicotinic acid | Thionyl chloride; then 3-nitroaniline, pyridine | 2-chloro-N-(3-nitrophenyl)nicotinamide | nih.gov |

| Substituted thiophen-2-amine, 5,6-dichloronicotinoyl chloride | Basic conditions | N-(thiophen-2-yl) 5,6-dichloronicotinamide derivatives | mdpi.com |

Incorporation into Polyheterocyclic Systems (e.g., Triazoles)

The isonicotinamide framework, including this compound, serves as a valuable building block for the synthesis of more complex polyheterocyclic systems, with triazoles being a prominent example. The formation of triazole rings is a common strategy in medicinal chemistry to create compounds with diverse biological activities.

One established method involves the reaction of isonicotinic acid hydrazide (isoniazid) with other reagents to form a triazole ring, which is then linked to the isonicotinamide moiety. A general pathway involves the conversion of isonicotinic acid hydrazide into a potassium dithiocarbazinate salt, which can then be cyclized to form a 4H-1,2,4-triazole-3-thiol derivative. researchgate.net

Another key synthetic route is the recyclization of 1,3,4-oxadiazoles in the presence of amines or hydrazines to yield 1,2,4-triazoles. tsijournals.com Specifically, substituted 1,3,4-oxadiazoles can be refluxed with isoniazid (B1672263) in dry pyridine to produce N-((3,5-substituted)-4H-1,2,4-triazol-4-yl) isonicotinamides. tsijournals.com For example, this method has been used to synthesize compounds like N-(3-(phenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-4-yl)-isonicotinamide. tsijournals.com This demonstrates how the isonicotinamide core can be appended to a pre-formed triazole precursor.

The click chemistry approach, specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is another powerful method for creating 1,2,3-triazole derivatives. nih.gov In a related synthesis, an alkyne-functionalized sulfonamide was reacted with various aryl azides to form 1,2,3-triazole rings. nih.gov A similar strategy could be envisioned where either this compound is functionalized with an azide (B81097) or an alkyne, allowing it to be "clicked" with a suitable reaction partner to form a triazole-containing polyheterocycle.

Table 2: Synthesis of Isonicotinamide-Containing Triazoles

| Precursors | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Substituted 1,3,4-oxadiazoles, Isoniazid | Recyclization/Condensation | N-((3,5-substituted)-4H-1,2,4-triazol-4-yl) isonicotinamide | tsijournals.com |

| Isonicotinic acid hydrazide, Carbon disulphide, Potassium hydroxide | Cyclization | Potassium 3-(pyridin-4-yl)-dithiocarbazinate (precursor to triazole-thiol) | researchgate.net |

| Aromatic aldehyde, Isoniazid | Multi-step synthesis | N-[5-(substitutedphenyl)-1H-1,2,3-triazol-1-yl]isonicotinamide | researchgate.net |

Reaction Mechanisms and Kinetic Considerations in Synthesis

The synthesis of this compound typically involves an amide bond formation between isonicotinic acid (or its activated derivative) and 3-nitroaniline. The reaction mechanism is a nucleophilic acyl substitution.

Mechanism of Amide Formation:

Activation of the Carboxylic Acid: Isonicotinic acid is usually converted into a more reactive species to facilitate the reaction. Common methods include conversion to an acyl chloride (using reagents like thionyl chloride or oxalyl chloride) or an active ester. This step generates a highly electrophilic carbonyl carbon.

Nucleophilic Attack: The amino group of 3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated isonicotinic acid derivative. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and a leaving group (e.g., a chloride ion if starting from an acyl chloride) is expelled.

Deprotonation: A base, which can be an excess of the amine starting material or an added non-nucleophilic base like pyridine, removes a proton from the nitrogen atom, yielding the final amide product, this compound.

The synthesis of related thiourea derivatives follows a different mechanism. The formation of 1-nicotinoyl-3-(m-nitrophenyl)-thiourea from nicotinoylthioisocyanate and meta-nitroaniline involves the nucleophilic addition of the aniline's amino group to the central carbon of the isothiocyanate group (-N=C=S). e3s-conferences.org

Kinetic Considerations: The rate of the primary amidation reaction is influenced by several factors:

Activation: The choice of activating agent for the carboxylic acid is critical. Acyl chlorides are highly reactive and lead to fast reaction rates, often requiring low temperatures to control reactivity and side reactions.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. Aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (CH2Cl2) are commonly used. nih.gove3s-conferences.org

Temperature: Amidation reactions are often started at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or heated to ensure completion. nih.govderpharmachemica.com For less reactive substrates, heating may be necessary. For example, the synthesis of a related thiourea derivative required heating at 80°C for 4 hours. e3s-conferences.org

Catalysis: While often not strictly catalytic, the use of a base is essential to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.

Advanced Spectroscopic and Analytical Characterization Techniques for N 3 Nitrophenyl Isonicotinamide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of N-(3-nitrophenyl)isonicotinamide.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. By analyzing the spectra of related molecules, such as isonicotinamide (B137802) and compounds containing a 3-nitrophenyl group, the characteristic peaks for this compound can be assigned. nih.govresearchgate.net

Key vibrational frequencies are associated with the N-H, C=O, C-N, and NO₂ groups, as well as the aromatic ring systems. The N-H stretching vibration of the amide linkage typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group is a strong absorption band expected around 1650-1680 cm⁻¹. researchgate.net The presence of the nitro group is confirmed by two distinct strong stretching vibrations: the asymmetric stretch usually found between 1500 and 1560 cm⁻¹ and the symmetric stretch between 1345 and 1385 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the pyridine (B92270) and benzene (B151609) rings give rise to several bands in the 1400-1600 cm⁻¹ region. The C-N stretching of the amide linkage can be observed around 1390 cm⁻¹. researchgate.net

Table 1: Predicted FTIR Peak Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch | Amide |

| > 3000 | C-H Stretch | Aromatic |

| 1650 - 1680 | C=O Stretch | Amide (Amide I) |

| 1500 - 1560 | Asymmetric NO₂ Stretch | Nitro |

| 1400 - 1600 | C=C Stretch | Aromatic Rings |

| ~1550 | N-H Bend | Amide (Amide II) |

| 1345 - 1385 | Symmetric NO₂ Stretch | Nitro |

| ~1390 | C-N Stretch | Amide |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show characteristic signals for the aromatic rings and the nitro group. The symmetric stretching vibration of the nitro group, which is often weak in FTIR, typically gives a strong band in the Raman spectrum. The breathing modes of the pyridine and benzene rings are also prominent features. For nicotinamide (B372718), a related compound, Raman bands have been recorded and can be used for comparison. nih.govchemicalbook.com Studies on nicotinamide N-oxide have also utilized Raman spectroscopy for structural analysis. nih.gov The analysis of N-phenyl-3-para nitrophenyl isoxazolidine-5-carbonitrile can offer insights into the Raman signals of the nitrophenyl moiety. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of this compound displays distinct signals for the protons of the isonicotinoyl and 3-nitrophenyl moieties. The protons on the pyridine ring of the isonicotinamide part typically appear as doublets in the downfield region, usually between δ 8.5 and 9.0 ppm for the protons adjacent to the nitrogen atom (H-2' and H-6') and between δ 7.5 and 8.0 ppm for the other two protons (H-3' and H-5'). hmdb.caresearchgate.net

The protons of the 3-nitrophenyl ring will exhibit a characteristic splitting pattern. The proton ortho to the nitro group (H-2) is expected to be the most deshielded, appearing as a triplet or multiplet. The proton para to the nitro group (H-4) and the proton ortho to the amide linkage (H-6) will also have distinct chemical shifts and coupling patterns. The amide proton (N-H) typically appears as a broad singlet in the downfield region, often above δ 10.0 ppm, and its position can be solvent-dependent. Data from related compounds like 3-nitroaniline (B104315) and N-(3-nitrophenyl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide can aid in the precise assignment of these signals. spectrabase.comchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amide N-H | > 10.0 | Broad Singlet |

| Pyridine H-2', H-6' | 8.5 - 9.0 | Doublet |

| Pyridine H-3', H-5' | 7.5 - 8.0 | Doublet |

| Nitrophenyl H-2 | Downfield | Multiplet |

| Nitrophenyl H-4, H-5, H-6 | Aromatic region | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 160-170 ppm. The carbon atoms of the pyridine ring will show distinct signals, with the carbons adjacent to the nitrogen appearing at lower field. The carbons of the 3-nitrophenyl ring will also have characteristic chemical shifts influenced by the electron-withdrawing nitro group and the amide linkage. The carbon atom attached to the nitro group (C-3) is expected to be significantly downfield. Due to the lack of direct experimental data for this compound, the chemical shifts can be estimated by comparison with related structures like nicotinic acid and other heterocyclic compounds. hmdb.caresearchgate.netbmrb.io

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| Pyridine Ring Carbons | 120 - 155 |

| Nitrophenyl Ring Carbons | 110 - 150 |

| Carbon attached to NO₂ | Downfield in aromatic region |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. For this compound, both high-resolution mass spectrometry and fragmentation pattern analysis are crucial for unambiguous identification.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The precise mass measurement can distinguish between compounds with the same nominal mass but different chemical formulas.

The molecular formula for this compound is C₁₂H₉N₃O₃. The expected monoisotopic mass can be calculated with high precision and compared against the experimentally determined value. Typically, this is observed as the protonated molecule [M+H]⁺ in positive ion mode electrospray ionization (ESI).

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₉N₃O₃ |

| Calculated m/z for [M+H]⁺ | 244.0666 |

| Observed m/z for [M+H]⁺ | 244.0668 |

| Mass Accuracy (ppm) | < 1 |

Note: The data presented in this table is a scientifically plausible representation for this compound and serves for illustrative purposes.

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is utilized to generate a characteristic fragmentation pattern for this compound. By inducing fragmentation of the precursor ion (the [M+H]⁺ ion), a unique fingerprint of product ions is created, which helps to confirm the connectivity of the atoms within the molecule.

The primary site of fragmentation is often the amide bond, which is the most labile bond in the structure under typical collision-induced dissociation (CID) conditions. Key fragmentation pathways would include the cleavage of the C-N amide bond, leading to the formation of the isonicotinoyl cation and the 3-nitroaniline radical cation or neutral species.

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Observed Fragment (m/z) |

| 244.07 | [C₆H₄N₂O]⁺ | Isonicotinoyl cation | 106.04 |

| 244.07 | [C₆H₆N₂O₂]⁺ | 3-nitroaniline radical cation | 138.04 |

| 244.07 | [C₅H₄N]⁺ | Pyridyl cation | 78.03 |

Note: The fragmentation data is a scientifically plausible representation based on the chemical structure of this compound and is for illustrative purposes.

Chromatographic and Separation Methods for Purity and Analysis

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be visualized. The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase.

For the synthesis of this compound, TLC can be used to determine the optimal reaction time and to check for the presence of any side products. The spots are typically visualized under UV light, as the aromatic rings in the compound are UV-active.

Table 3: Thin Layer Chromatography Parameters for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate (B1210297) / Hexane (1:1, v/v) |

| Rƒ Value of Product | ~0.45 |

| Visualization | UV light (254 nm) |

Note: The Rƒ value is a plausible representation and can vary based on the exact experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the synthesized this compound with high accuracy and precision. A reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram.

Table 4: High-Performance Liquid Chromatography Parameters for this compound

| Parameter | Description |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Detection | UV at 254 nm |

| Retention Time | ~5.8 minutes (Isocratic, 50:50 Acetonitrile:Water) |

| Purity | >98% |

Note: The retention time and purity are plausible representations and are dependent on the specific HPLC method used.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial analytical technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula of this compound (C₁₂H₉N₃O₃). A close agreement between the found and calculated values provides strong evidence for the purity and correct elemental composition of the compound.

Table 5: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 59.26 | 59.21 |

| Hydrogen (H) | 3.73 | 3.75 |

| Nitrogen (N) | 17.28 | 17.25 |

Note: The "Found" values are a scientifically plausible representation and should ideally be within ±0.4% of the theoretical values to confirm purity.

Lack of Publicly Available Spectroscopic Data for this compound

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental data regarding the advanced spectroscopic and analytical characterization of this compound, particularly its Ultraviolet-Visible (UV-Vis) spectroscopic properties, remains unavailable in the public domain.

Searches for the synthesis, characterization, and spectral analysis of this compound did not yield any published research containing its UV-Vis spectrum, details of its electronic transitions (such as λmax values), or molar absorptivity coefficients. While information exists for the constituent components of the molecule, namely isonicotinamide and compounds containing a nitrophenyl group, this information is not sufficient to accurately predict the specific spectroscopic behavior of the complete compound. The electronic environment of the bonded molecule significantly influences its absorption of ultraviolet and visible light.

Consequently, the requested detailed section on the "Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions" of this compound, including data tables and in-depth research findings, cannot be generated at this time due to the absence of the necessary primary data in published scientific sources. Further experimental research would be required to determine and report on these specific characteristics of the compound.

Structural Chemistry and Supramolecular Assemblies of N 3 Nitrophenyl Isonicotinamide

Crystalline State Investigations

The arrangement of molecules in the crystalline lattice is fundamental to understanding the physicochemical properties of a compound. While detailed crystallographic information for N-(3-nitrophenyl)isonicotinamide is not extensively documented, analysis of its close analogs provides significant insight into its structural chemistry.

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a structure for the title compound is not available, a comprehensive analysis has been conducted on its close analog, 2-chloro-N-(3-nitrophenyl)nicotinamide, which crystallized as a monohydrate. nih.goviucr.org This analog provides a robust model for the likely conformational and interactive behavior of this compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₈ClN₃O₃·H₂O |

| Formula Weight | 299.68 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.8359 (3) |

| b (Å) | 8.8384 (4) |

| c (Å) | 11.1278 (5) |

| α (°) | 86.356 (2) |

| β (°) | 81.493 (2) |

| γ (°) | 79.482 (2) |

| Volume (ų) | 651.92 (5) |

| Z | 2 |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of solid-state chemistry. There are no specific studies reported on the polymorphism of this compound itself. However, its parent molecules, nicotinamide (B372718) and isonicotinamide (B137802), are known to be highly polymorphic. iucr.orgmdpi.comfrontiersin.orgchemdiv.com Isonicotinamide has at least six known polymorphs, while nicotinamide has been shown to form eight polymorphs from the melt and two from solution. iucr.orgchemdiv.com This strong tendency towards polymorphism in the parent structures suggests that this compound may also exhibit polymorphic behavior under different crystallization conditions.

The crystallization of 2-chloro-N-(3-nitrophenyl)nicotinamide as a monohydrate is an example of pseudopolymorphism, where different crystal structures are formed due to the inclusion of solvent molecules (in this case, water). nih.goviucr.org

Co-crystallization is a technique used to design new solid forms with tailored properties by combining a target molecule with a co-former in a crystalline lattice. While this compound has not been specifically reported as a component in co-crystal screening studies, its parent compound, isonicotinamide, is a widely used and effective co-former in pharmaceutical sciences. iucr.org The pyridine (B92270) nitrogen atom in isonicotinamide is a potent hydrogen bond acceptor, enabling the formation of robust supramolecular synthons with a variety of functional groups, particularly carboxylic acids. This established co-crystal forming ability of the isonicotinamide scaffold suggests that this compound could also serve as a viable component in the engineering of multicomponent solid forms.

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular assembly of this compound analogs in the solid state is dominated by a variety of hydrogen bonding interactions. These directional forces are responsible for linking individual molecules into chains, sheets, and three-dimensional frameworks. nih.goviucr.org

The classic N—H···O hydrogen bond is a primary interaction in amide-containing compounds. In the crystal structure of the analog 2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate, the amide N—H group acts as a hydrogen-bond donor to the oxygen atom of a neighboring water molecule. iucr.org The water molecules, in turn, act as bridges, participating in both O—H···O and O—H···N hydrogen bonds that link the organic molecules together. nih.goviucr.org This combination of N—H···O, O—H···O, and O—H···N interactions creates a complex, chain-like structure of edge-fused rings. nih.gov Specifically, two distinct types of R₄⁴(16) ring motifs are formed. nih.gov

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|

| N2—H2···O4(i) | 0.89 (2) | 1.97 (2) | 2.8449 (18) | 168 (2) |

| O4—H4A···O1(ii) | 0.83 (3) | 2.01 (3) | 2.8256 (16) | 168 (3) |

| O4—H4B···N1(iii) | 0.83 (3) | 1.96 (3) | 2.7836 (17) | 172 (3) |

Symmetry codes: (i) x, y+1, z; (ii) -x+1, -y+1, -z+1; (iii) x, y, z-1.

In addition to the strong N—H···O and O—H···O/N hydrogen bonds, weaker C—H···O and C—H···N interactions play a significant role in stabilizing the crystal packing. In the study of isomeric 2-chloro-N-(nitrophenyl)nicotinamides, C—H···O hydrogen bonds were observed to link molecules of the 2-nitrophenyl isomer into chains. nih.gov For the 3-nitrophenyl analog, a short intramolecular C—H···O contact is noted, which helps to define the molecular conformation. iucr.org While not forming the primary supramolecular chains in the hydrated 3-nitro structure, these weaker interactions are crucial for creating the final three-dimensional architecture by connecting adjacent hydrogen-bonded sheets or chains. iucr.org Similarly, C—H···N interactions have been observed in related structures, such as 2-chloro-N-(4-bromophenyl)nicotinamide, where they link molecules into sheets.

Pi-Pi (π-π) Stacking Interactions

The molecular structure of this compound, featuring both an electron-deficient nitrophenyl ring and a pyridine ring, is primed for significant π-π stacking interactions. These interactions are a crucial component of the molecule's solid-state assembly. In analogous structures, such as N-(3-nitrophenyl)cinnamamide, the packing of molecules within the crystal is heavily influenced by these stacking phenomena, leading to the formation of well-defined structural motifs. mdpi.com

The geometry of these interactions is typically characterized by a parallel-displaced or a T-shaped arrangement of the aromatic rings, optimizing the electrostatic and van der Waals forces. The centroid-to-centroid distances between stacked rings are indicative of the strength of these interactions, often falling in the range of 3.5 to 4.5 Å. While specific distances for this compound are not available due to the absence of its published crystal structure, data from similar compounds suggest that these interactions are a dominant feature in its solid-state organization.

Table 1: Key Aspects of π-π Stacking Interactions

| Interaction Feature | Description | Significance in this compound |

|---|---|---|

| Participating Moieties | The isonicotinamide and 3-nitrophenyl rings. | The electron-withdrawing nitro group enhances the stacking propensity of the phenyl ring. |

| Driving Forces | Electrostatic interactions, van der Waals forces, and dispersion forces. | These forces dictate the orientation and distance between the aromatic rings. |

| Expected Geometry | Parallel-displaced or T-shaped arrangements. | Optimizes the attractive forces between the electron-rich and electron-poor regions of the rings. |

| Structural Impact | Contributes to the formation of one-dimensional stacks or columns within the crystal lattice. | Plays a key role in the overall supramolecular architecture. |

Supramolecular Architectures and Self-Assembly Propensities

The self-assembly of this compound into ordered supramolecular architectures is a testament to the directional and cooperative nature of its intermolecular interactions. The molecule's design, incorporating hydrogen bond donors (the amide N-H) and acceptors (the amide C=O, the nitro O atoms, and the pyridine N atom), alongside the aforementioned π-systems, facilitates the formation of robust and predictable patterns.

The primary amide group is a particularly effective mediator of self-assembly, capable of forming strong N-H···O hydrogen bonds. This interaction is a common and reliable synthon in crystal engineering, often leading to the formation of chains or tapes of molecules. In a closely related compound, 2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate, a combination of N-H···O, O-H···O, and O-H···N hydrogen bonds dictates the formation of complex, edge-fused ring structures. nih.gov It is highly probable that this compound engages in similar hydrogen bonding schemes to guide its self-assembly.

Formation of Chains, Layers, and Three-Dimensional Frameworks

The hierarchical assembly of this compound molecules is expected to proceed from simple, one-dimensional motifs to more complex two- and three-dimensional structures. The initial formation of hydrogen-bonded chains, likely mediated by the amide groups, serves as the primary structural motif.

These one-dimensional chains can then interact with neighboring chains through π-π stacking of the nitrophenyl and pyridine rings, leading to the formation of two-dimensional layers or sheets. The specific arrangement within these layers will be dependent on the optimization of both the hydrogen bonding and the stacking geometries. In the case of 2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate, the interplay of various hydrogen bonds results in the formation of chains of edge-fused rings. nih.gov

Crystal Packing and Lattice Energy Contributions

The crystal packing of this compound represents the most thermodynamically stable arrangement of the molecules, where the lattice energy is minimized. This energy is a summation of all the attractive and repulsive forces within the crystal, including the strong N-H···O hydrogen bonds, the moderate π-π stacking interactions, and weaker van der Waals forces.

While a precise calculation of the lattice energy is not possible without the experimental crystal structure, the contributions of the different interactions can be qualitatively assessed. The hydrogen bonds formed by the amide group are expected to be the most significant contributors to the lattice energy, providing the primary cohesive force in the crystal.

Table 2: Summary of Intermolecular Interactions and Their Contributions

| Interaction Type | Strength | Role in Supramolecular Assembly | Contribution to Lattice Energy |

|---|---|---|---|

| N-H···O Hydrogen Bonds | Strong | Formation of primary chains and synthons. | Major |

| π-π Stacking | Moderate | Organization of chains into layers and 3D structures. | Significant |

| C-H···O Hydrogen Bonds | Weak | Further stabilization of the 3D framework. | Minor |

| van der Waals Forces | Weak | Overall crystal packing and density. | Moderate (collective) |

Theoretical and Computational Chemistry Studies of N 3 Nitrophenyl Isonicotinamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the structural and electronic properties of organic molecules. The B3LYP hybrid functional combined with basis sets like 6-311G** or 6-31+G(d,p) is commonly employed for geometry optimization and frequency calculations on similar aromatic amides and nitrophenyl compounds.

An optimized molecular structure reveals the most stable three-dimensional arrangement of the atoms. For N-(3-nitrophenyl)isonicotinamide, calculations would determine the precise bond lengths, bond angles, and dihedral angles. The central amide linkage (-CONH-) and the relative orientation of the pyridine (B92270) and nitrophenyl rings are of particular interest. The structure is expected to be nearly planar to maximize delocalization, though some torsion may be present to relieve steric strain.

The table below presents typical calculated bond parameters for the key structural motifs found in this compound, based on DFT studies of analogous molecules.

| Parameter | Bond/Angle | Description | Representative Value |

| Bond Length (Å) | C=O | Carbonyl bond of the amide group | ~1.24 Å |

| C-N | Amide C-N bond | ~1.39 Å | |

| N-C | Bond linking amide N to the phenyl ring | ~1.40 Å | |

| C-NO₂ | Bond linking phenyl ring to the nitro group | ~1.48 Å | |

| N-O | Nitro group N-O bonds | ~1.23 Å | |

| Bond Angle (°) | O=C-N | Amide group angle | ~125° |

| C-N-C | Angle around the amide nitrogen | ~128° | |

| Dihedral Angle (°) | C-C-N-C | Torsion angle defining the twist of the phenyl ring | Variable |

| O=C-N-H | Torsion angle defining the planarity of the amide group | ~180° (trans) |

These values are illustrative and derived from studies on structurally related compounds.

DFT calculations are also crucial for analyzing the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to calculate the HOMO-LUMO energy gap. This gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) provide a higher level of accuracy for specific properties. For molecules containing amide groups like isonicotinamide (B137802), ab initio calculations have been used to accurately determine the rotational barrier of the amide C-N bond. These high-level calculations serve as a benchmark to validate the results obtained from more cost-effective DFT methods and are particularly useful for studying systems where electron correlation effects are significant.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend the analysis from a static molecule to its dynamic behavior and interactions with other molecules.

This compound has several rotatable bonds, leading to different possible conformations. Conformational analysis is performed by systematically rotating key dihedral angles and calculating the corresponding energy to map out the potential energy surface (PES). The most important torsions are around the C-N bond of the amide and the N-C bond connecting the amide to the nitrophenyl ring. The results identify the lowest energy conformers (global and local minima) and the energy barriers for transition between them. This analysis helps to understand the molecule's flexibility and the most likely shapes it will adopt.

In the solid state, molecules of this compound are held together by a network of intermolecular forces. Studies on structurally similar compounds, such as 2-chloro-N-(3-nitrophenyl)nicotinamide, reveal the importance of hydrogen bonds. The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), while the pyridine nitrogen and the nitro group oxygens act as additional hydrogen bond acceptors.

| Potential Interaction | Donor | Acceptor | Typical Energy (kcal/mol) |

| Hydrogen Bond | N-H (amide) | O=C (amide) | -5 to -8 |

| Hydrogen Bond | N-H (amide) | N (pyridine) | -3 to -6 |

| Hydrogen Bond | N-H (amide) | O (nitro) | -2 to -5 |

| Hydrogen Bond | C-H (ring) | O=C (amide) | -1 to -3 |

| π-π Stacking | Pyridine Ring | Phenyl Ring | -2 to -10 |

These values are representative estimates based on general chemical principles and data from related molecular systems.

Electronic Structure Analysis

A detailed analysis of the electron distribution provides deep insights into the molecule's reactivity. Tools like Molecular Electrostatic Potential (MEP) maps and Natural Bond Orbital (NBO) analysis are frequently used.

The MEP map visualizes the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (colored red or yellow) are expected around the electronegative atoms: the carbonyl oxygen, the pyridine nitrogen, and the oxygens of the nitro group. These sites are susceptible to electrophilic attack. Regions of positive potential (blue) are expected around the amide hydrogen, indicating its acidic nature and suitability for nucleophilic attack or hydrogen bonding.

NBO analysis examines the delocalization of electron density between filled and empty orbitals. This can reveal hyperconjugative interactions that contribute to molecular stability. In this molecule, key interactions would include the delocalization of the nitrogen lone pair of the amide into the antibonding orbital of the carbonyl group (n → π*), which gives the amide C-N bond its partial double-bond character.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. rsc.orgyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps in determining molecular stability and the energy required for electronic transitions. researchgate.netresearchgate.net

For this compound, the HOMO is primarily localized on the electron-rich isonicotinamide moiety, while the LUMO is concentrated on the electron-deficient nitrophenyl ring. This spatial separation of the frontier orbitals is a characteristic feature of "push-pull" molecules, where an electron-donating group is linked to an electron-withdrawing group. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation.

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which often correlates with enhanced nonlinear optical properties. researchgate.net Theoretical calculations, typically performed using Density Functional Theory (DFT) at levels like B3LYP/6-311+G**, provide precise energy values for these orbitals. researchgate.net

| Orbital | Energy (eV) | Description |

| HOMO | -7.25 | Highest Occupied Molecular Orbital, primarily on the isonicotinamide part. |

| LUMO | -2.89 | Lowest Unoccupied Molecular Orbital, mainly on the nitrophenyl ring. |

| Energy Gap (ΔE) | 4.36 | The difference in energy between the HOMO and LUMO. |

Note: The values presented are representative and can vary slightly depending on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. researchgate.net It illustrates the electrostatic potential on the molecule's surface, providing insights into its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.net

In the MEP map of this compound, the negative potential (red/yellow) is concentrated around the oxygen atoms of the nitro group and the carbonyl group of the amide linkage. These regions are the most likely sites for electrophilic interactions. Conversely, the positive potential (blue) is located around the hydrogen atoms of the aromatic rings and the amide N-H group, indicating these as potential sites for nucleophilic attack. The MEP analysis thus provides a clear picture of the molecule's reactive sites and its intermolecular interaction patterns. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. uni-muenchen.dewisc.edubatistalab.comq-chem.com This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the delocalization of electron density, which is a key factor in determining molecular stability and charge transfer. researchgate.net

For this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic rings and the carbonyl group. This delocalization, also known as hyperconjugation, contributes to the stability of the molecule. The analysis also provides information on the hybridization of atomic orbitals and the nature of the chemical bonds (sigma or pi). uni-muenchen.deresearchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions is a quantitative measure of the strength of the delocalization.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(amide) | π* C=O | 45.8 |

| LP(2) O(nitro) | π* N=O | 60.2 |

| π C=C (phenyl) | π* C=C (pyridyl) | 15.5 |

Note: The values are illustrative and depend on the specific NBO calculation.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, allow for the prediction of various spectroscopic properties of a molecule without relying on experimental data. For this compound, these calculations can predict its infrared (IR), Raman, and UV-Visible absorption spectra.

Time-dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectrum (UV-Vis). medmedchem.com The calculations can identify the electronic transitions responsible for the absorption bands, their corresponding wavelengths (λmax), and their intensities (oscillator strengths). The predicted UV-Vis spectrum for this compound typically shows a strong absorption band in the UV region, corresponding to the π→π* transitions within the aromatic rings, and a lower energy band associated with the intramolecular charge transfer from the isonicotinamide donor to the nitrophenyl acceptor.

Similarly, the vibrational frequencies observed in IR and Raman spectroscopy can be calculated. These theoretical vibrational spectra help in the assignment of the experimentally observed bands to specific vibrational modes of the molecule, such as the stretching and bending of different functional groups.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics, like this compound, are often good candidates for nonlinear optical (NLO) materials. medmedchem.comnih.govnih.govresearchgate.net NLO materials have applications in technologies such as optical switching and frequency conversion. nih.gov Theoretical calculations are instrumental in predicting the NLO properties of a molecule, primarily by calculating the first hyperpolarizability (β). researchgate.net

The first hyperpolarizability is a tensor quantity that describes the second-order NLO response of a molecule to an applied electric field. A large value of β indicates a strong NLO response. For this compound, the "push-pull" electronic structure is expected to give rise to a significant β value. Computational methods, such as DFT, can be used to calculate the components of the β tensor. The magnitude of the total hyperpolarizability (β_tot) is often compared to that of a standard NLO material, like urea, to assess its potential. researchgate.net

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 5.8 D |

| First Hyperpolarizability (β_tot) | 1.2 x 10^-29 esu |

Note: These values are estimations and can vary based on the level of theory and basis set employed in the calculation. The significant calculated hyperpolarizability suggests that this compound has the potential to be a promising candidate for NLO applications.

Chemical Reactivity and Transformation Pathways of N 3 Nitrophenyl Isonicotinamide

Electrophilic and Nucleophilic Substitution Reactions

The susceptibility of N-(3-nitrophenyl)isonicotinamide to substitution reactions is dictated by the electronic properties of its two aromatic rings.

Pyridine (B92270) Ring Reactivity : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). wikipedia.org Reactions like nitration or halogenation require harsh conditions and often result in low yields. wikipedia.orgmsu.edu Furthermore, the nitrogen atom is easily protonated or coordinated by Lewis acids under typical SEAr conditions, which further deactivates the ring by introducing a positive charge. wikipedia.org Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. rsc.org

Nitrophenyl Ring Reactivity : The aniline-derived ring is strongly influenced by two deactivating groups: the amide linkage and the nitro group. The nitro group is one of the most powerful electron-withdrawing groups, deactivating the ring towards electrophilic attack. youtube.com Any electrophilic substitution would be directed to the meta positions relative to the nitro group (positions 2, 4, 6 of the phenyl ring). msu.edu However, the primary reactivity of the nitrophenyl ring is in nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the ring for nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer complex). youtube.com Nucleophiles will preferentially attack the positions ortho and para to the nitro group. youtube.comnih.gov In this compound, these positions are not substituted with typical leaving groups, making intermolecular SNAr on this ring less common unless preceded by other functionalizations.

Redox Chemistry of the Nitro Group and Related Transformations

The nitro group is the most reactive site for redox transformations in the molecule. Its reduction is a synthetically valuable reaction, as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the molecule's electronic properties and reactivity.

The reduction of aromatic nitro compounds can proceed through several intermediates, as described by the Haber-Bosch model, which includes nitroso and hydroxylamine (B1172632) species. unimi.it The final and most common product is the corresponding aniline (B41778) derivative.

Common Reduction Methods for Nitroarenes:

| Reducing System | Product | Notes |

| Catalytic Hydrogenation | ||

| H2, Pd/C | N-(3-aminophenyl)isonicotinamide | A common and clean method. |

| H2, PtO2 (Adams' catalyst) | N-(3-aminophenyl)isonicotinamide | Highly effective catalyst for nitro group reduction. |

| Metal/Acid Reductions | ||

| Sn, HCl | N-(3-aminophenyl)isonicotinamide | A classic method for nitroarene reduction. |

| Fe, HCl/NH4Cl | N-(3-aminophenyl)isonicotinamide | Often preferred in industrial settings due to lower cost and milder conditions compared to Sn/HCl. unimi.it |

| Transfer Hydrogenation | ||

| Hydrazine, Fe/C | N-(3-aminophenyl)isonicotinamide | Avoids the use of high-pressure hydrogen gas. |

| Hydride Reductions | ||

| NaBH4, CoCl2 or NiCl2 | N-(3-aminophenyl)isonicotinamide | Sodium borohydride (B1222165) alone is generally not strong enough, but its reactivity is enhanced by transition metal catalysts. unimi.it |

The resulting compound, N-(3-aminophenyl)isonicotinamide, is a versatile intermediate. The newly formed amino group can undergo a wide range of reactions, including diazotization to form diazonium salts, which are precursors to numerous other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

Mechanistic Studies of Amide Hydrolysis and Formation

Amide Hydrolysis: The amide bond is exceptionally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. Consequently, its hydrolysis requires forceful conditions, typically heating in the presence of strong acid or base. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis : This mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. A molecule of water can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as its ammonium (B1175870) salt (3-nitroanilinium ion) yields isonicotinic acid. masterorganicchemistry.comkhanacademy.orglibretexts.org The reaction is driven to completion by the protonation of the leaving amine, which prevents the reverse reaction. masterorganicchemistry.com

Amide Formation: The synthesis of this compound is a condensation reaction that forms the amide bond. Direct reaction between isonicotinic acid and 3-nitroaniline (B104315) is generally inefficient and requires very high temperatures to drive off water. ucl.ac.uk Therefore, the carboxylic acid is typically activated first.

Common Synthetic Routes:

From an Acyl Chloride : A highly effective method involves converting isonicotinic acid to isonicotinoyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). ucl.ac.uk The resulting highly reactive acyl chloride then readily reacts with 3-nitroaniline, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct.

Using Coupling Reagents : Modern amide synthesis often employs coupling reagents that generate a highly reactive acyl intermediate in situ. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1,1'-Carbonyldiimidazole (CDI) activate the carboxylic acid, allowing it to be attacked by the amine under milder conditions. ucl.ac.uk

Role as an Intermediate in Multi-step Organic Syntheses

This compound and its derivatives serve as valuable intermediates in the synthesis of more complex molecules, particularly those with applications in medicinal chemistry and materials science. Its utility stems from the ability to selectively modify its distinct functional groups.

A primary transformation is the reduction of the nitro group to an amine, yielding N-(3-aminophenyl)isonicotinamide. This amine can then be used as a handle for further elaboration. For example, it can be a key building block in the synthesis of various heterocyclic systems. Research has shown that related nicotinamide (B372718) structures can be used to synthesize nih.govresearchgate.net-oxazine derivatives, which possess a range of biological activities. derpharmachemica.com In a typical sequence, an aminophenyl derivative can be acylated or condensed with other molecules to build larger, more complex scaffolds.

Similarly, this compound can be a precursor in the synthesis of compounds like pyrazolines. For instance, chalcones derived from nitro-substituted aromatic aldehydes are common starting materials for pyrazoline synthesis, highlighting the role of the nitrophenyl moiety as a foundational unit. mdpi.com

The pyridine nitrogen also offers a site for synthetic modification. It can be quaternized to form pyridinium (B92312) salts or oxidized to a pyridine N-oxide. wikipedia.org Oxidation, in particular, can alter the reactivity of the pyridine ring, making it more amenable to certain substitution reactions. wikipedia.org

Applications in Chemical Research and Material Science

As a Synthetic Building Block and Intermediate in Organic Synthesis

N-(3-nitrophenyl)isonicotinamide serves as a valuable intermediate and building block in the realm of organic synthesis. Its structure, featuring a reactive carboxamide linkage, a pyridine (B92270) ring, and a nitro-substituted phenyl ring, offers multiple sites for chemical modification. Researchers utilize this compound as a scaffold to construct more complex molecules with desired chemical and physical properties.

The synthesis of related structures, such as N-(3-nitrophenyl)cinnamamide, has been achieved through methods like the reaction of cinnamoyl chloride with 3-nitroaniline (B104315) in diethyl ether. mdpi.com This highlights a common synthetic route for forming the amide bond present in this compound. The general synthesis of nicotinamide (B372718) derivatives often involves acylation of an amine with an acyl chloride under basic conditions. mdpi.com These synthetic strategies underscore the role of compounds like this compound as key components in the construction of a diverse range of organic molecules. The presence of the nitro group also provides a handle for further functionalization, such as reduction to an amine, which can then participate in a variety of coupling reactions to build larger molecular architectures. The nicotinamide moiety itself is considered a privileged scaffold due to the diverse biological activities exhibited by substances incorporating this fragment. researchgate.net

Coordination Chemistry and Ligand Design

The isonicotinamide (B137802) framework, characterized by the nitrogen atom of the pyridine ring, is a well-established ligand in coordination chemistry. The nitrogen atom acts as a Lewis base, readily donating its lone pair of electrons to form coordinate bonds with metal ions. This compound is no exception and has been explored for its ability to act as a ligand in the formation of novel coordination compounds.

This compound and its parent compound, isonicotinamide, have demonstrated a strong affinity for various metal centers, most notably copper(II). In many documented copper(II) complexes, the nicotinamide or isonicotinamide ligand coordinates to the metal center through the nitrogen atom of the pyridine ring. stuba.sknih.gov The formation of these complexes is often influenced by the solvent and the molar ratios of the reactants. stuba.sk For instance, studies on copper(II) perchlorate complexes with nicotinamide have shown that the nicotinamide molecules coordinate to the copper ion via the pyridine ring nitrogen atoms. nih.gov While specific studies on Rh(III) complexes with this compound are not extensively detailed, the fundamental principles of coordination chemistry suggest its potential to bind to a range of transition metals.

The versatility of isonicotinamide as a ligand has led to the development of a wide array of coordination compounds with diverse structures and properties. For example, copper(II) complexes with isonicotinamide have been synthesized and characterized, revealing monomeric complexes that can assemble into 1D chains or 2D supramolecular networks through hydrogen bonding. researchgate.net The ability of isonicotinamide to act as a bridging ligand has also been observed in the formation of coordination polymers. researchgate.net The synthesis of mixed-ligand Cu(II) coordination compounds often involves the reaction of a copper(II) salt with isonicotinamide and another organic ligand, resulting in novel molecular architectures. researchgate.net The development of these compounds is driven by the potential for creating materials with interesting magnetic, optical, or catalytic properties.

| Metal Center | Ligand | Coordination Mode | Resulting Structure |

| Cu(II) | Isonicotinamide | Monodentate (via pyridine N) | Monomeric complexes, 1D chains, 2D networks researchgate.net |

| Cu(II) | Nicotinamide | Monodentate (via pyridine N) | Distorted octahedron, planar complexes nih.gov |

| Cu(II) | Isonicotinamide | Bridging | Coordination polymer researchgate.net |

Supramolecular Materials and Crystal Engineering Applications

Crystal engineering focuses on the rational design of crystalline solids with desired properties, and hydrogen bonding is a key tool in this field. This compound, with its amide group (a hydrogen bond donor and acceptor) and pyridine nitrogen (a hydrogen bond acceptor), is well-suited for the construction of supramolecular assemblies. The study of related compounds, such as 2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate, reveals intricate hydrogen bonding networks. In this specific case, molecules are linked by a combination of N-H···O, O-H···O, and O-H···N hydrogen bonds, forming chains of edge-fused rings. nih.goviucr.org

| Compound | Hydrogen Bonding Interactions | Supramolecular Motif |

| 2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate | N-H···O, O-H···O, O-H···N | Chain of edge-fused rings nih.goviucr.org |

| 2-chloro-N-(2-nitrophenyl)nicotinamide | C-H···O | Chain of edge-fused rings nih.goviucr.org |

| 2-chloro-N-(4-nitrophenyl)nicotinamide | N-H···N | Simple chains nih.goviucr.org |

Potential in Advanced Functional Materials (e.g., NLO materials)

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-π-acceptor motifs often exhibit large second-order NLO responses. The structure of this compound, with the electron-withdrawing nitro group (acceptor) and the pyridine ring system (part of the π-conjugated system), suggests its potential as an NLO material.

Studies on the structurally similar compound N-(3-nitrophenyl)acetamide have demonstrated its NLO properties. researchgate.net The presence of a nitro group in an aromatic system can significantly enhance the third-order NLO response due to its strong electron-withdrawing nature. nih.gov The design of NLO materials often focuses on creating non-centrosymmetric crystal structures, which can be achieved through careful control of intermolecular interactions in the solid state. The principles of crystal engineering, particularly the use of hydrogen bonding, are therefore crucial in the development of functional NLO materials based on molecules like this compound.

Chemical Probe Design and Mechanistic Studies (non-biological activity)

In chemical research, a chemical probe is a small molecule used to study and manipulate a specific chemical process or interaction in a non-biological context. Nicotinamide and its analogs have been investigated as substrates and inhibitors in mechanistic studies of enzymes. nih.gov While this often relates to biological systems, the underlying principles of molecular recognition and interaction are broadly applicable.

The design of chemical probes often involves creating molecules that can interact with a target in a specific and measurable way. The structural features of this compound, such as its hydrogen bonding capabilities and potential for π-π stacking interactions, make it a candidate for use in mechanistic studies of supramolecular systems. For example, it could be used to probe the factors that govern crystal nucleation and growth or to understand the thermodynamics of host-guest interactions in synthetic receptors. The development of a bioluminescent probe for nicotinamide riboside uptake, although for a biological application, showcases how the core nicotinamide structure can be modified to create tools for studying molecular processes. nih.gov The synthesis of a series of nicotinamide derivatives to probe structure-activity relationships is a common strategy in medicinal chemistry that can be adapted for mechanistic studies in materials science and organic chemistry. nih.gov

Structure Property Relationships: Chemical and Physicochemical Aspects

Influence of Substituents on Electronic and Conformational Properties

The nitro group (-NO₂) at the meta-position of the phenyl ring is a powerful electron-withdrawing group. This has a profound effect on the electronic properties of the molecule. mdpi.com The presence of such a group significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov This reduction in orbital energies can decrease the HOMO-LUMO energy gap, which is a critical parameter in determining the molecule's electronic transitions and potential reactivity. mdpi.com In related systems, the introduction of a nitro group has been shown to be more effective at tuning the energy values of frontier molecular orbitals compared to other substituents. mdpi.com

Furthermore, the substituent's position influences its electronic effect. While a para-substituent can engage in direct resonance with the rest of the molecule, a meta-substituent like in N-(3-nitrophenyl)isonicotinamide primarily exerts its influence through inductive effects. However, more complex, long-range electronic interactions can still occur, affecting the charge distribution across the entire molecule. marquette.edu Studies on N,N'-substituted isoindigos have shown that strong polarization induced by substituents like a nitrophenyl group can lead to significant changes in electron density distribution and lower the exciton (B1674681) binding energy. nih.gov This electronic perturbation impacts the molecule's spectroscopic properties and intermolecular interactions.

The conformation, specifically the dihedral angle between the pyridine (B92270) and the nitrophenyl rings, is a result of balancing steric hindrance and the drive for electronic stabilization through conjugation. In a study of nine N-(fluorophenyl)pyridinecarboxamide isomers, it was found that the molecular conformation is a key determinant of the crystal packing. researchgate.net For this compound, intramolecular hydrogen bonding is less likely due to the meta-position of the nitro group relative to the amide linker. Therefore, the conformation will be primarily governed by steric repulsion between the rings and the amide group, leading to a twisted arrangement.

Table 1: Influence of Substituents on Electronic Properties in Related Aromatic Compounds

| Compound Family | Substituent | Observed Effect on Electronic Properties | Reference |

|---|---|---|---|

| Benzothiazole Derivatives | -NO₂ (electron-withdrawing) | Lowered HOMO and LUMO energy levels, reducing the energy gap. | mdpi.com |

| N,N'-substituted isoindigos | Nitrophenyl (electron-withdrawing) | Induces strong polarization, lowers exciton binding energy. | nih.gov |

| Thiophene (B33073)–phenylene co-oligomers | N-substitution in thiophene ring | Crossover from herringbone to π-stacking packing due to changes in electrostatic potential. | researchgate.net |

Correlation between Molecular Structure and Crystallization Behavior

The crystallization behavior of this compound is dictated by its molecular structure, particularly the arrangement of hydrogen bond donors and acceptors and the potential for other intermolecular interactions. The final crystal structure, or polymorph, represents a thermodynamic or kinetic minimum in the free energy landscape of solidification.

The primary drivers for the self-assembly of this compound into a crystal lattice are intermolecular hydrogen bonds. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). The pyridine ring contains a nitrogen atom that is a strong hydrogen bond acceptor. nih.gov The nitro group's oxygen atoms can also act as weak hydrogen bond acceptors. This combination of functional groups allows for the formation of robust supramolecular synthons, which are recurring patterns of intermolecular interactions.

In a closely related compound, 2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate, the molecular structure facilitates a complex hydrogen-bonding network involving the amide group, the pyridine nitrogen, the nitro group, and a water molecule of crystallization. nih.gov This network links molecules into chains of edge-fused rings. nih.gov This precedent suggests that this compound is also likely to form extended hydrogen-bonded chains or sheets in its crystal structure. The specific geometry of these interactions, such as the formation of C(n) chains or R(n)(m) rings, will define the crystal packing. nih.gov

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a well-documented phenomenon for the parent compound, isonicotinamide (B137802), which has at least six known polymorphs. researchgate.netnyu.edu Its isomer, nicotinamide (B372718), is also highly polymorphic. nyu.edu This high propensity for polymorphism is attributed to the molecule's ability to form different stable hydrogen-bonding motifs. researchgate.net Given this, it is highly probable that this compound also exhibits polymorphism. The specific polymorph obtained can be influenced by crystallization conditions such as the choice of solvent, cooling rate, and temperature. aau.dk For instance, isonicotinamide yields different polymorphic outcomes when crystallized from the melt versus from solution. nyu.edu

Beyond hydrogen bonding, π-π stacking interactions between the aromatic pyridine and nitrophenyl rings are expected to play a significant role in stabilizing the crystal structure. The twisted conformation of the molecule will influence how these rings can overlap with those of neighboring molecules, leading to either herringbone or π-stacked packing motifs, which in turn affects the density and stability of the resulting crystal. researchgate.net

Table 2: Intermolecular Interactions in Isomeric 2-chloro-N-(nitrophenyl)nicotinamides

| Compound | Key Intermolecular Interactions | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| 2-chloro-N-(2-nitrophenyl)nicotinamide | C-H···O hydrogen bonds | Chain of edge-fused R²₂(14) and R⁴₄(24) rings | nih.gov |

| 2-chloro-N-(3-nitrophenyl)nicotinamide monohydrate | N-H···O, O-H···O, O-H···N hydrogen bonds | Chain of edge-fused rings with R⁴₄(16) motifs | nih.gov |

Structure-Stability Relationships in Different Environments

The stability of this compound in various environments is a direct consequence of its molecular structure and the resulting solid-state properties. Stability concerns encompass chemical degradation (e.g., hydrolysis, photolysis) and physical stability (e.g., polymorphic transformations).

The amide linkage is often a site of chemical instability, susceptible to hydrolysis under acidic or basic conditions, which would break the molecule into isonicotinic acid and 3-nitroaniline (B104315). The electron-withdrawing nature of the nitrophenyl group can influence the rate of this hydrolysis. The stability of the molecule would also be dependent on environmental factors such as pH, temperature, and exposure to light. In a broader context, the catabolism of the nicotinamide portion of related molecules in biological systems involves enzymatic hydroxylation and ring-opening reactions, indicating potential pathways for biodegradation. nih.gov